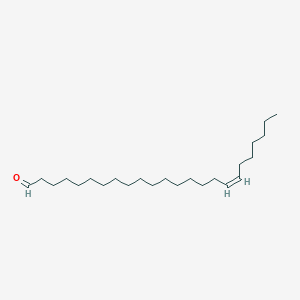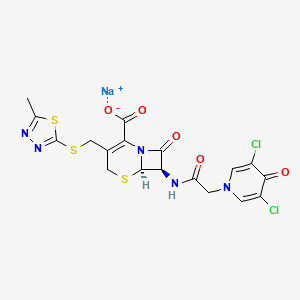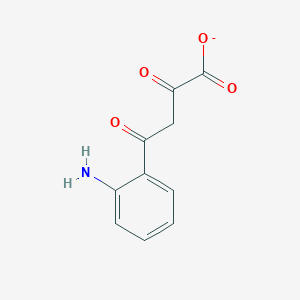
4-(2-Aminophenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminophenyl)-2,4-dioxobutanoate is the conjugate base of 4-(2-aminophenyl)-2,4-dioxobutanoic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 4-(2-aminophenyl)-2,4-dioxobutanoic acid.
Aplicaciones Científicas De Investigación
Inhibition of Glycolic Acid Oxidase
4-Substituted 2,4-dioxobutanoic acids, which include derivatives of 4-(2-Aminophenyl)-2,4-dioxobutanoate, have been synthesized and shown to be potent inhibitors of porcine liver glycolic acid oxidase. This enzymatic inhibition has implications for metabolic pathways and potential therapeutic applications (Williams et al., 1983).
Redox Properties and HIV-1 Integrase Inhibition
Research on the redox properties of aryldiketo acids (ADKs), which include the 2,4-dioxobutanoic acid moiety, suggests their involvement in widespread biological activities. These studies focus on how aryl substitutions affect the dioxobutanoic moiety's interactions with metal ions in enzyme active sites, such as HIV-1 integrase (Cvijetić et al., 2017).
Nucleophilic Transformations in Heterocyclic Chemistry
Derivatives of 4-heteryl-2,4-dioxobutanoic acids have been used to synthesize various heterocyclic compounds, showcasing the versatility of these derivatives in organic synthesis and potentially pharmacological applications (Tolmacheva et al., 2002).
Binding to Metal Ions
Studies on 4-phenyl-2,4-dioxobutanoic acid derivatives have revealed their ability to complex with metal ions. The nature of the phenyl substituents significantly influences these interactions, which could have pharmacological implications, especially in the context of HIV-1 integrase activity (Verbić et al., 2008).
Synthesis of Heterocyclic Compounds
Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in the synthesis of various heterocyclic compounds, including pyrazine and biphenyl derivatives. This demonstrates the utility of 2,4-dioxobutanoic acid derivatives in the field of heterocyclic chemistry and potential pharmaceutical applications (Moloudi et al., 2018).
Electron-deficient 1,3-Dienes Synthesis
Research has shown that ethyl 4-aryl-2,4-dioxobutanoates can undergo reactions to produce electron-deficient 1,3-dienes, demonstrating the potential for these compounds in advanced organic synthesis and material science applications (Yavari & Samzadeh‐Kermani, 1998).
Propiedades
Nombre del producto |
4-(2-Aminophenyl)-2,4-dioxobutanoate |
|---|---|
Fórmula molecular |
C10H8NO4- |
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
4-(2-aminophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H9NO4/c11-7-4-2-1-3-6(7)8(12)5-9(13)10(14)15/h1-4H,5,11H2,(H,14,15)/p-1 |
Clave InChI |
CAOVWYZQMPNAFJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CC(=O)C(=O)[O-])N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



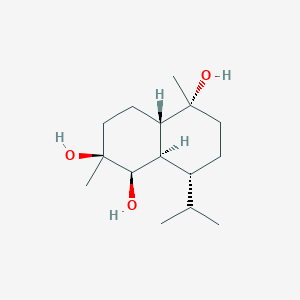
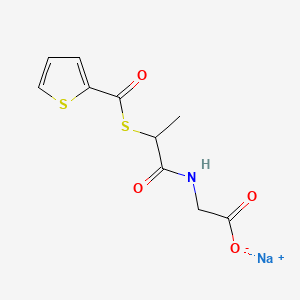

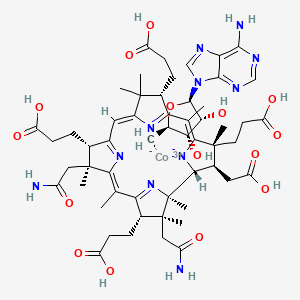
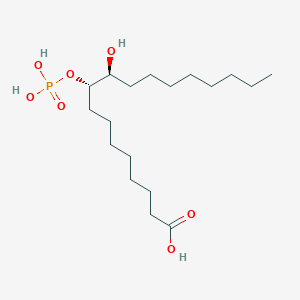
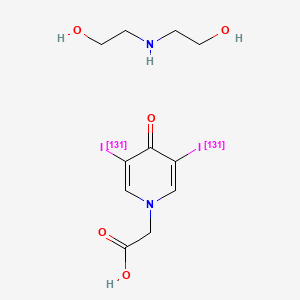
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
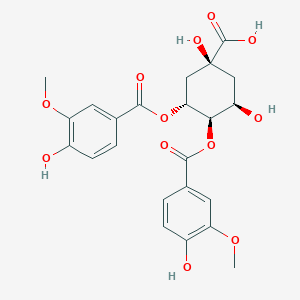
![(3E,7aS,12aR)-6-hydroxy-3-(1H-imidazol-4-ylmethylidene)-12-methoxy-7a-(2-methylbut-3-en-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1260797.png)
